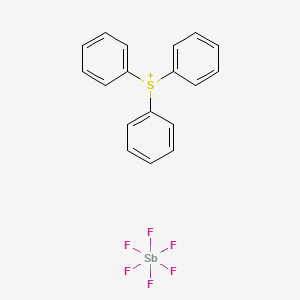
Triphenylsulfonium hexafluoroantimonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenylsulfonium hexafluoroantimonate is a chemical compound widely used as a photoinitiator in cationic polymerization processes. It is known for its ability to generate strong acids upon exposure to light, which initiates polymerization reactions. This compound is particularly valuable in the production of photoresists, coatings, and adhesives due to its high reactivity and efficiency.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triphenylsulfonium hexafluoroantimonate can be synthesized through the reaction of triphenylsulfonium chloride with antimony pentafluoride. The reaction typically occurs in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the product. The general reaction is as follows:
Ph3SCl+SbF5→Ph3S+SbF6−+Cl−
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to remove impurities and obtain a product suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Triphenylsulfonium hexafluoroantimonate primarily undergoes photolysis, where exposure to UV light leads to the generation of a strong acid. This acid can then catalyze various polymerization reactions. The compound can also participate in electron impact reactions, resulting in the formation of volatile products such as diphenyl sulfide, benzene, and biphenyl .
Common Reagents and Conditions
Photolysis: UV light (210-350 nm)
Electron Impact: Electron beams (20 keV)
Major Products Formed
Photolysis: Strong acids that initiate polymerization
Electron Impact: Diphenyl sulfide, benzene, biphenyl
Applications De Recherche Scientifique
Triphenylsulfonium hexafluoroantimonate has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in the cationic polymerization of epoxy resins and other monomers.
Biology: Employed in the fabrication of biocompatible materials and bio-based adhesives.
Medicine: Investigated for its potential in drug delivery systems and medical coatings.
Industry: Utilized in the production of photoresists for semiconductor manufacturing, coatings, and adhesives.
Mécanisme D'action
The primary mechanism by which triphenylsulfonium hexafluoroantimonate exerts its effects is through photolysis. Upon exposure to UV light, the compound generates a strong acid that initiates cationic polymerization. The molecular targets include epoxy groups in resins, leading to the formation of crosslinked polymer networks. The pathways involved are primarily related to the generation of reactive intermediates that propagate the polymerization reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triphenylsulfonium triflate
- Triarylsulfonium hexafluorophosphate
- Diphenyliodonium hexafluoroantimonate
Uniqueness
Triphenylsulfonium hexafluoroantimonate is unique due to its high reactivity and efficiency as a photoinitiator. It has a broader absorption range (210-350 nm) compared to other similar compounds, making it more versatile in various applications . Additionally, its ability to generate strong acids upon photolysis makes it particularly effective in initiating polymerization reactions in both industrial and research settings.
Propriétés
Numéro CAS |
57840-38-7 |
|---|---|
Formule moléculaire |
C18H15S.F6Sb C18H15F6SS |
Poids moléculaire |
499.1 g/mol |
Nom IUPAC |
hexafluoroantimony(1-);triphenylsulfanium |
InChI |
InChI=1S/C18H15S.6FH.Sb/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;;;/h1-15H;6*1H;/q+1;;;;;;;+5/p-6 |
Clé InChI |
XQXNUAIVGUDYPW-UHFFFAOYSA-H |
SMILES canonique |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.F[Sb-](F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


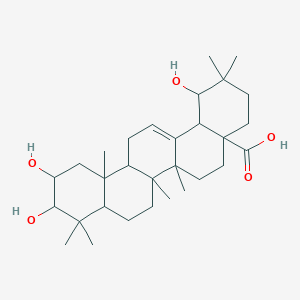
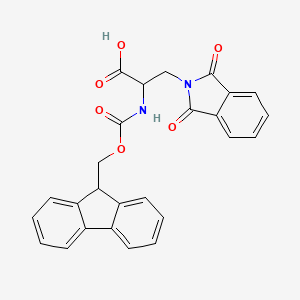
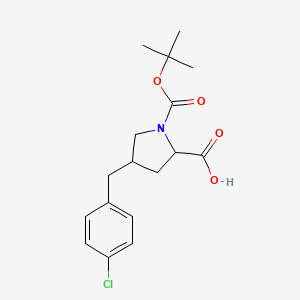
![6-[({6-[(Acetyloxy)methyl]-3,4-dihydroxy-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}oxy)methyl]-3,4,5-trihydroxyoxan-2-yl 10-[(4,5-dihydroxy-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl)oxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B15129234.png)



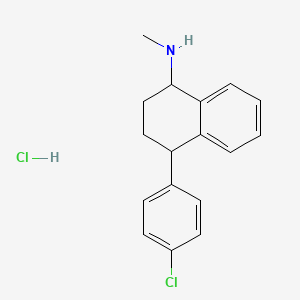
![9-Fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione](/img/structure/B15129278.png)
![4-[2-(2-aminopropanoylamino)phenyl]-N-(2,2-diethoxyethyl)-N-(2-phenylethyl)butanamide](/img/structure/B15129279.png)
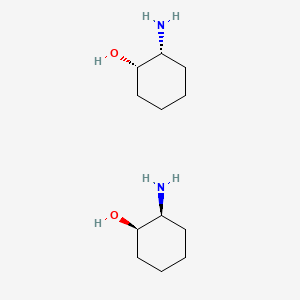
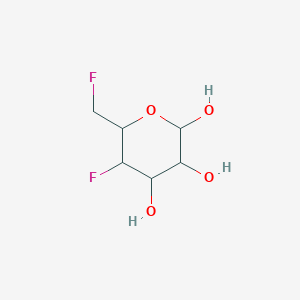
![9-Hydroxy-10-methoxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one](/img/structure/B15129298.png)
![(1S,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;(1R,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B15129302.png)
